molecular formula C13H21N3O2 B1404172 Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate CAS No. 278798-07-5

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Cat. No.: B1404172
CAS No.: 278798-07-5
M. Wt: 251.32 g/mol
InChI Key: QZOZGYVJVHYVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” is not explicitly available in the retrieved information .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved information .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved information .

Scientific Research Applications

Synthesis and Applications in Biological Compounds

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an anticancer drug (D. Kong et al., 2016). This compound is synthesized through multi-step reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility as a building block in medicinal chemistry.

Role in Drug Development and Chemical Synthesis

This compound is an intermediate for small molecule anticancer drugs. It is utilized in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound relevant in cancer treatment drug development (Binliang Zhang et al., 2018). The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its utility in complex chemical syntheses.

Utility in Asymmetric Synthesis

The compound finds use in the asymmetric synthesis of certain intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This intermediate is significant in synthesizing nociceptin antagonists, highlighting its importance in creating specialized pharmaceutical agents (H. Jona et al., 2009).

Involvement in Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

It also plays a role in synthesizing spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These inhibitors are crucial in targeting the acetyl-CoA carboxylase enzyme, a key component in metabolic diseases and cancer (K. Huard et al., 2012). The synthesis of such inhibitors showcases the compound's utility in addressing complex biochemical pathways.

Mechanism of Action

The mechanism of action of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” is not explicitly mentioned in the retrieved information .

Safety and Hazards

The safety and hazards associated with “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Future Directions

The future directions for the research and development of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for cellular signaling and regulation. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, thereby influencing downstream signaling pathways and cellular responses. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to a decrease in kinase-mediated phosphorylation events . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of various metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of several metabolites that can have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Properties

IUPAC Name

tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOZGYVJVHYVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278798-07-5
Record name tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.